molecular formula C14H16F3N3O B11745322 [(4-methoxyphenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(4-methoxyphenyl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11745322
M. Wt: 299.29 g/mol
InChI Key: GNRJKHFMOJRHSE-UHFFFAOYSA-N
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Description

(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of 4-methoxybenzylamine with a suitable pyrazole derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more efficiently and interact with intracellular targets.

Comparison with Similar Compounds

(4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with similar compounds such as:

    (4-methoxyphenyl)methylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    (4-methoxyphenyl)methyl-1H-pyrazol-3-yl]methyl})amine: Positional isomer with the trifluoromethyl group at a different position on the pyrazole ring, leading to variations in reactivity and application.

The uniqueness of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H16F3N3O

Molecular Weight

299.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C14H16F3N3O/c1-20-13(14(15,16)17)11(9-19-20)8-18-7-10-3-5-12(21-2)6-4-10/h3-6,9,18H,7-8H2,1-2H3

InChI Key

GNRJKHFMOJRHSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CNCC2=CC=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

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